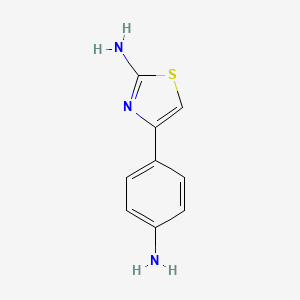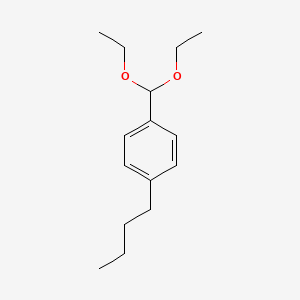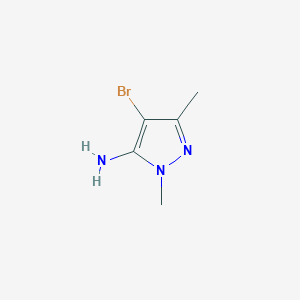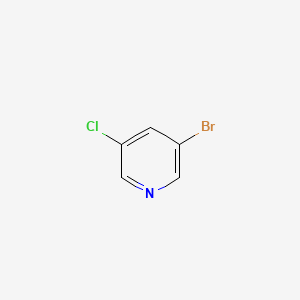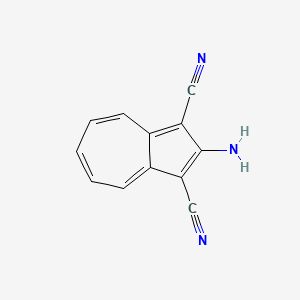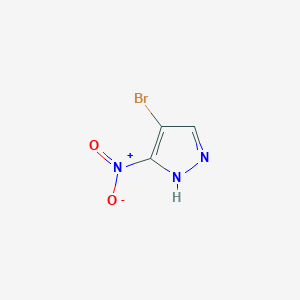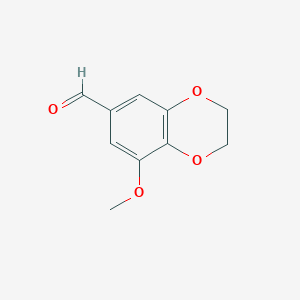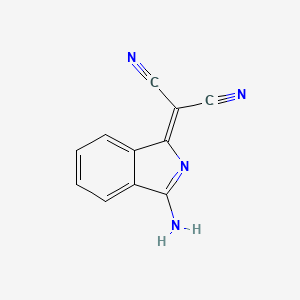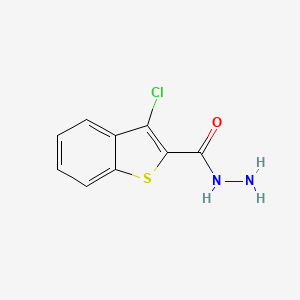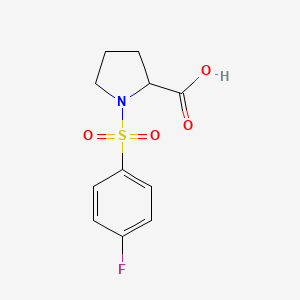
1-(4-Fluoro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid
Overview
Description
1-(4-Fluoro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid is a chemical compound with various applications in synthetic chemistry and pharmaceutical research. It is notable for its unique structural and chemical characteristics, which have been the subject of extensive research.
Synthesis Analysis
The synthesis of compounds similar to 1-(4-Fluoro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid often involves functionalization reactions and complex organic synthesis pathways. For example, Yıldırım, Kandemir, and Demir (2005) discuss the synthesis of related compounds through functionalization reactions of pyrazole carboxylic acid derivatives (Yıldırım, Kandemir, & Demir, 2005).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by a combination of pyrrolidine and benzenesulfonyl groups. The structural characterisation of related compounds, like those containing pyridine and benzenesulfonamide groups, has been explored by Sousa et al. (2001), providing insights into the complex molecular arrangements and bonding patterns of these types of molecules (Sousa et al., 2001).
Chemical Reactions and Properties
These compounds often participate in a variety of chemical reactions, including functionalization, substitution, and complexation with metals. For instance, Banerjee et al. (2002) studied the chemical reactions and properties of a closely related compound, demonstrating its reactivity and potential applications in medicinal chemistry (Banerjee et al., 2002).
Physical Properties Analysis
The physical properties of 1-(4-Fluoro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid and similar compounds, such as solubility, melting point, and crystal structure, can be inferred from studies like that of Dubey and Desiraju (2014), who investigated the crystal structure landscape of related acid-pyridine systems (Dubey & Desiraju, 2014).
Chemical Properties Analysis
These compounds exhibit a range of chemical properties, including reactivity with various functional groups and potential for forming complexes with metals. Research by Mandolesi et al. (2002) on the synthesis of related diboronic acids illustrates the diverse chemical reactivity and potential applications of these compounds in organic synthesis and materials science (Mandolesi et al., 2002).
Scientific Research Applications
Co-crystal Structure Studies
1-(4-Fluoro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid is involved in co-crystal structure studies. An example is the benzoic acid–pyrrolidin-1-ium-2-carboxylate (1/1), which demonstrates non-centrosymmetric co-crystallization with chiral space groups, involving chains of l-proline zwitterions capped by benzoic acid molecules (Chesna et al., 2017).
Synthesis of Substituted 2(1H)-Pyridones
This compound plays a role in the synthesis of highly substituted 2(1H)-Pyridones, as seen in the preparation of 1-(Benzenesulfonyl-diazoacetyl)-pyrrolidin-2-one. This synthesis is crucial for forming the 3-hydroxy-2(1H)-pyridone ring system, which is convertible to other substrates for palladium-catalyzed cross-coupling reactions (Padwa et al., 1999).
Antibacterial Activity
Compounds related to 1-(4-Fluoro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid have been studied for their antibacterial activities. For instance, derivatives of pyridonecarboxylic acids demonstrate significant in vitro and in vivo antibacterial screenings (Egawa et al., 1984).
Synthesis of Influenza Neuraminidase Inhibitors
This compound is integral in synthesizing influenza neuraminidase inhibitors. An example is the inhibitor A-192558, which was developed through efficient syntheses involving pyrrolidine cores (Wang et al., 2001).
Antiinflammatory and Analgesic Activity
The compound is also researched in the context of antiinflammatory and analgesic activities. Derivatives like 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which show promise in these areas, have been synthesized for evaluation (Muchowski et al., 1985).
Enantioselective Synthesis in Drug Development
Enantioselective synthesis involving pyrrolidine is key in developing antiinfluenza drugs like A-315675, showcasing the compound's role in pharmaceutical development (DeGoey et al., 2002).
properties
IUPAC Name |
1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4S/c12-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYUAFVYETYRPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346794 | |
| Record name | 1-(4-Fluoro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665813 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Fluoro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid | |
CAS RN |
910481-87-7, 251096-96-5 | |
| Record name | 1-(4-Fluoro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

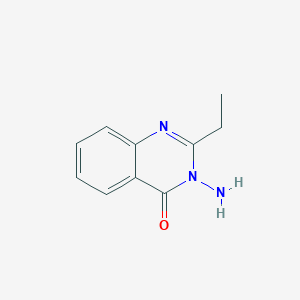



![6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1268414.png)
